molecular formula C27H23N3O6 B2705540 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 892434-92-3

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Katalognummer: B2705540
CAS-Nummer: 892434-92-3
Molekulargewicht: 485.496
InChI-Schlüssel: PRKGGTIDCIHNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a benzofuro[3,2-d]pyrimidin-1(2H)-one, a methoxybenzyl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuro[3,2-d]pyrimidin-1(2H)-one core, with a methoxybenzyl group and an acetamide group attached. The presence of these groups could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could potentially be demethylated under acidic conditions. The acetamide group could undergo hydrolysis to form an acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents. The benzofuro[3,2-d]pyrimidin-1(2H)-one core could contribute to the compound’s aromaticity and stability .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with similar pyrimidine structures have been synthesized and tested for their anticancer activity. For instance, certain derivatives synthesized using a similar structural motif have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020). This suggests that our compound of interest might be explored for similar applications in oncology research.

Anti-Inflammatory and Analgesic Properties

Another study on novel benzodifuranyl derivatives, including similar pyrimidine and acetamide structures, demonstrated significant anti-inflammatory and analgesic activities. These compounds were identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, providing a potential pathway for the development of new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Radioligand Imaging

In radiopharmaceutical research, pyrimidineacetamides have been developed as selective ligands for imaging with positron emission tomography (PET), showcasing the potential of such compounds in diagnostic imaging. For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008). This highlights the compound's potential application in the development of diagnostic tools and therapeutic monitoring.

Synthesis and Chemical Reactivity

The chemical reactivity of similar compounds has been explored to construct various nitrogen heterocyclic compounds, which are of interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. Such studies provide insights into the synthetic versatility and potential applications of these compounds in developing new drugs and biological probes (Farouk et al., 2021).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as optimizing its synthesis .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 4-methoxybenzyl barbituric acid. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "4-methoxyphenylacetic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-methoxybenzyl barbituric acid.", "Step 2: The intermediate 4-methoxybenzyl barbituric acid is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide." ] }

CAS-Nummer

892434-92-3

Molekularformel

C27H23N3O6

Molekulargewicht

485.496

IUPAC-Name

N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O6/c1-34-19-11-7-17(8-12-19)15-30-26(32)25-24(21-5-3-4-6-22(21)36-25)29(27(30)33)16-23(31)28-18-9-13-20(35-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI-Schlüssel

PRKGGTIDCIHNPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.